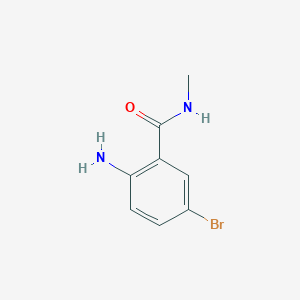
2-Amino-5-bromo-N-methylbenzamide
货号 B1524251
分子量: 229.07 g/mol
InChI 键: BCOIOLDALWLHAX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US09133224B2
Procedure details


To a solution of 5-bromoisatoic anhydride (4.84 g, 20.0 mmol) in THF (20 mL) was added 2M MeNH2/THF (15 mL, 30 mmol). The resulting mixture was stirred at rt overnight. The solvent was evaporated under reduced pressure and the crude material was used in next step without further purification. MS (ESI): m/z=229.03/231.06 [M+H]+. HPLC: tR=3.14 min (ZQ3: polar—5 min).

Name
MeNH2 THF
Quantity
15 mL
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:13]=[C:6]2[C:7](OC(=O)[NH:11][C:5]2=[CH:4][CH:3]=1)=[O:8].[CH3:14][NH2:15].C1COCC1>C1COCC1>[NH2:11][C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:13][C:6]=1[C:7]([NH:15][CH3:14])=[O:8] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.84 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C2C(C(=O)OC(N2)=O)=C1
|
|
Name
|
MeNH2 THF
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN.C1CCOC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at rt overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude material was used in next step without further purification
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
HPLC: tR=3.14 min (ZQ3: polar—5 min)
|
|
Duration
|
5 min
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=C(C(=O)NC)C=C(C=C1)Br
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
